molecular formula C23H28N2O3S B6133367 1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B6133367
M. Wt: 412.5 g/mol
InChI Key: UWPGVCBHFAWSII-UHFFFAOYSA-N
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Description

1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a benzothiophene moiety, a phenoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene moiety, followed by the introduction of the phenoxy group and the morpholine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[3-[(1-benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c26-20(16-25-8-10-27-11-9-25)17-28-21-6-3-4-18(12-21)14-24-15-22-13-19-5-1-2-7-23(19)29-22/h1-7,12-13,20,24,26H,8-11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPGVCBHFAWSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=CC(=C2)CNCC3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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